molecular formula C10H17N B13790284 2-Butyl-6-methyl-1,2-dihydropyridine

2-Butyl-6-methyl-1,2-dihydropyridine

Cat. No.: B13790284
M. Wt: 151.25 g/mol
InChI Key: SKOIAXKICMRYMD-UHFFFAOYSA-N
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Description

2-Butyl-6-methyl-1,2-dihydropyridine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are widely recognized for their applications in pharmaceuticals, particularly as calcium channel blockers. These compounds are characterized by their partially saturated pyridine ring, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

2-Butyl-6-methyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 2-Butyl-6-methyl-1,2-dihydropyridine involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents.

Comparison with Similar Compounds

2-Butyl-6-methyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and nimodipine. While all these compounds share a common dihydropyridine core, they differ in their substituents, which influence their pharmacokinetic and pharmacodynamic properties . For example:

    Nifedipine: Known for its rapid onset of action and short half-life.

    Amlodipine: Characterized by its long duration of action and once-daily dosing.

    Nimodipine: Notable for its ability to cross the blood-brain barrier and its use in treating cerebral vasospasm.

The unique butyl and methyl substituents on this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-butyl-6-methyl-1,2-dihydropyridine

InChI

InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8,10-11H,3-4,7H2,1-2H3

InChI Key

SKOIAXKICMRYMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=CC=C(N1)C

Origin of Product

United States

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